Specific Scientific Field: Plant Pathology and Plant Defense Mechanisms
Summary of the Application: Orysastrobin, a “quinone outside inhibitor” (QoI)-type commercial fungicide, has been investigated for its ability to induce resistance against bacterial diseases in plants. Specifically, it has been studied in the context of Arabidopsis thaliana (a model plant) and its interaction with the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.
Experimental Procedures:Inoculation and Treatment: Researchers inoculated A. thaliana leaves with the bacterial pathogen. They then treated the plants with orysastrobin.
Quantification of Disease Severity: Disease severity was assessed by measuring symptoms and bacterial populations in the plant tissue.
Comparison with Other Inducers: Orysastrobin-induced resistance was compared to other inducers, including (which activates the salicylic acid defense pathway) and (another SA-pathway inducer).
Protection: Orysastrobin treatment resulted in decreased disease severity in A. thaliana leaves.
Bacterial Populations: The protection correlated with lowered bacterial populations in the plant tissue.
Cross Protection: Orysastrobin-induced resistance was comparable to that achieved by BABA treatment.
Defense Pathways: Unlike BTH, which induced the SA-pathway marker gene PR1a, orysastrobin activated the (inducing AtVSP1.2 and PDF1.2 genes).
Potential Applications: Because orysastrobin activates the JA/ET defense pathways, it has the potential to protect plants from a wide range of pathogens and abiotic stresses . This finding highlights its significance in plant disease management and crop protection.
Specific Scientific Field: Agronomy and Crop Protection
Summary of the Application: Orysastrobin has demonstrated excellent control against leaf blast and panicle blast in rice.
Experimental Procedures:Field Trials: Researchers conducted field trials to evaluate orysastrobin’s efficacy.
Application Timing: Different application timings (seeding, greening, and transplanting) were tested.
Excellent Control: Orysastrobin provided outstanding and long-lasting control against both leaf blast and panicle blast.
Comparison with Standard Products: Its efficacy was equal to or superior to standard products under varying disease pressure.
Orysastrobin is a chemical compound classified as a monocarboxylic acid amide, with the molecular formula C18H25N5O5 and a CAS number of 248583-16-1. It is synthesized through the formal condensation of the carboxy group of a specific precursor compound. Orysastrobin belongs to the strobilurin class of fungicides, which are known for their effectiveness against various fungal pathogens, particularly in agricultural settings. This compound has gained attention for its role in controlling diseases in rice crops, notably leaf and panicle blast caused by Magnaporthe grisea and sheath blight caused by Thanatephorus cucumeris .
Orysastrobin acts as a QoI fungicide. It disrupts the fungal mitochondrial cytochrome bc₁ complex, an essential enzyme in the electron transport chain responsible for energy production in fungal cells [, ]. This disruption inhibits fungal respiration, leading to stunted growth and ultimately cell death [].
The biological activity of Orysastrobin is predominantly antifungal. It exhibits high efficacy against several fungal pathogens affecting rice crops. Studies have shown that Orysastrobin not only prevents fungal infections but also induces resistance mechanisms in plants against bacterial diseases . Its unique mode of action allows it to be effective even at low concentrations, making it a valuable tool in integrated pest management strategies.
Orysastrobin is primarily used as a fungicide in agriculture, particularly in rice cultivation. Its applications include:
Research has indicated that Orysastrobin interacts with various biological systems beyond its antifungal activity. For instance, studies have explored its effects on non-target organisms, assessing its environmental impact and potential toxicity to beneficial insects and microorganisms . Understanding these interactions is crucial for developing sustainable agricultural practices that minimize ecological disruption.
Orysastrobin shares similarities with other strobilurin fungicides but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
Azoxystrobin | Strobilurin | Broad-spectrum activity; used on multiple crops |
Pyraclostrobin | Strobilurin | Effective against a wide range of fungal diseases |
Trifloxystrobin | Strobilurin | Known for systemic properties and long-lasting effects |
Uniqueness of Orysastrobin:
Irritant;Health Hazard;Environmental Hazard